Bis(nonylphenyl) succinate

Description

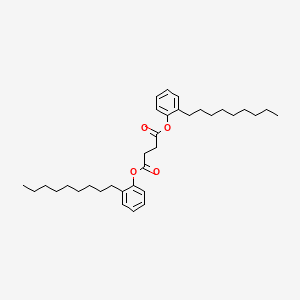

Bis(nonylphenyl) succinate: is an organic compound with the molecular formula C34H50O4 . It is a derivative of succinic acid, where two nonylphenyl groups are attached to the succinate backbone. This compound is known for its unique chemical properties and is used in various industrial applications.

Properties

CAS No. |

93982-13-9 |

|---|---|

Molecular Formula |

C34H50O4 |

Molecular Weight |

522.8 g/mol |

IUPAC Name |

bis(2-nonylphenyl) butanedioate |

InChI |

InChI=1S/C34H50O4/c1-3-5-7-9-11-13-15-21-29-23-17-19-25-31(29)37-33(35)27-28-34(36)38-32-26-20-18-24-30(32)22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22,27-28H2,1-2H3 |

InChI Key |

YXNPFNPHSYKAFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OC(=O)CCC(=O)OC2=CC=CC=C2CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(nonylphenyl) succinate typically involves the esterification of succinic acid with nonylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of succinic acid and nonylphenol into the reactor, along with the catalyst. The reaction mixture is maintained at the desired temperature and pressure to ensure complete conversion of the reactants. The product is then separated and purified using techniques such as distillation, filtration, and crystallization.

Chemical Reactions Analysis

Types of Reactions: Bis(nonylphenyl) succinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The nonylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products:

Oxidation: Nonylphenyl carboxylic acids.

Reduction: Nonylphenyl alcohols.

Substitution: Various substituted nonylphenyl derivatives.

Scientific Research Applications

Bis(nonylphenyl) succinate serves as an important intermediate in the synthesis of various organic compounds. It is utilized as a building block for:

- Polymers : The compound can be polymerized to create specialty chemicals and resins.

- Surfactants : Its chemical structure allows it to function effectively as a surfactant in detergents and emulsifiers.

Biological Research

In biological contexts, this compound is used as a model compound to study interactions between esters and biological molecules. Its applications include:

- Drug Delivery Systems : The compound has shown potential in forming stable complexes with pharmaceutical agents, enhancing drug solubility and bioavailability.

- Biodegradable Materials : Research is ongoing into its use for developing bio-based materials that can degrade more easily in the environment.

Case Study: Drug Delivery Systems

A study demonstrated that this compound could effectively encapsulate hydrophobic drugs, improving their release profiles and therapeutic efficacy. The stability of the drug-complex was significantly higher compared to conventional carriers, suggesting its potential for future pharmaceutical formulations.

Environmental Impact and Safety

While this compound has beneficial applications, its environmental impact is also a concern:

- Toxicity Studies : Research indicates that compounds similar to this compound can leach from plastic products and induce toxicity in aquatic organisms. This highlights the need for careful assessment of its use in consumer products .

- Regulatory Considerations : Regulatory bodies are increasingly scrutinizing the use of such compounds due to their potential endocrine-disrupting effects.

Mechanism of Action

The mechanism of action of bis(nonylphenyl) succinate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. It can also modulate the properties of cell membranes, affecting the transport of molecules across the membrane. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

- Bis(2-ethylhexyl) succinate

- Bis(4-tert-butylphenyl) succinate

- Bis(2,4-di-tert-butylphenyl) succinate

Comparison: Bis(nonylphenyl) succinate is unique due to the presence of nonylphenyl groups, which impart specific chemical and physical properties. Compared to other similar compounds, this compound exhibits higher thermal stability and better compatibility with various polymers and resins. Its unique structure also allows for specific interactions with biological molecules, making it a valuable compound in scientific research and industrial applications.

Biological Activity

Bis(nonylphenyl) succinate is an organic compound with the molecular formula . It is a derivative of succinic acid, featuring two nonylphenyl groups, which contributes to its unique properties and potential applications in various fields, including industrial chemistry and environmental science. This article focuses on its biological activity, particularly its effects on cellular systems and potential implications for human health and the environment.

Chemical Structure and Properties

This compound contains a succinate backbone with two nonylphenyl substituents. The presence of these bulky nonylphenyl groups influences the compound's hydrophobicity and biological interactions, making it a subject of interest in studies related to endocrine disruption and toxicity.

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C₃₃H₄₄O₄ | Surfactant; potential endocrine disruptor |

| (Nonylphenyl) hydrogen succinate | C₁₉H₂₈O₄ | Surfactant; known for toxicity |

| Nonylphenol | C₁₁H₁₈O | Precursor; recognized for endocrine activity |

Endocrine Disruption

Research indicates that this compound exhibits endocrine-disrupting properties , similar to other nonylphenol derivatives. These compounds can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues in exposed organisms. Studies have shown that exposure to these compounds can alter hormone receptor activities, which raises concerns regarding their environmental persistence and bioaccumulation in aquatic ecosystems .

Toxicological Studies

Toxicological evaluations have demonstrated that this compound can affect cellular systems adversely. For instance, it has been linked to alterations in cellular metabolism and membrane integrity. The compound's amphiphilic nature allows it to interact with lipid membranes, potentially disrupting cellular functions .

Case Study: Cellular Impact

A study investigated the impact of this compound on adipocyte differentiation. The findings suggested that exposure led to increased lipid accumulation in adipocytes, indicating a potential role in obesity promotion through metabolic disruption .

Environmental Impact

The environmental implications of this compound are significant due to its potential for bioaccumulation. It has been detected in various water bodies, raising concerns about its effects on aquatic life. The compound's persistence in the environment suggests that it may pose long-term risks to ecosystems and human health through water contamination .

Summary of Key Findings

- Endocrine Disruption : this compound interacts with hormone receptors, leading to altered hormonal signaling.

- Metabolic Effects : It promotes lipid accumulation in adipocytes, potentially contributing to obesity.

- Environmental Persistence : The compound is resistant to degradation, raising concerns about its accumulation in aquatic systems.

Data Table: Biological Effects Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.